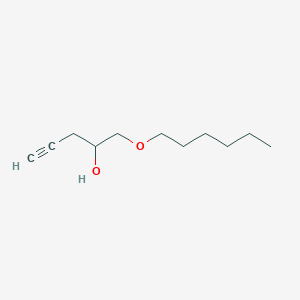

1-(Hexyloxy)pent-4-YN-2-OL

Description

1-(Hexyloxy)pent-4-yn-2-ol is an alkyne-alcohol derivative characterized by a hydroxyl group at the C2 position, a hexyloxy ether substituent at C1, and a terminal alkyne at C4. Such compounds are typically synthesized via nucleophilic substitution or catalytic coupling reactions involving propargyl alcohols and alkyl halides or alcohols. The hexyloxy chain may enhance lipophilicity compared to shorter-chain analogs, influencing solubility and reactivity in organic syntheses .

Properties

CAS No. |

113273-22-6 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

1-hexoxypent-4-yn-2-ol |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-9-13-10-11(12)8-4-2/h2,11-12H,3,5-10H2,1H3 |

InChI Key |

CESSUSHXPQQTDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCC(CC#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)pent-4-YN-2-OL can be synthesized through several synthetic routes. One common method involves the alkylation of pent-4-yn-2-ol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexyloxy)pent-4-YN-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to a double bond or single bond, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products:

Oxidation: Formation of hexyl 4-oxopentanoate.

Reduction: Formation of hexyl pent-4-en-2-ol or hexyl pentan-2-ol.

Substitution: Formation of hexyl-substituted ethers or esters.

Scientific Research Applications

Chemistry: 1-(Hexyloxy)pent-4-YN-2-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable in drug discovery and development.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of molecules with specific therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)pent-4-YN-2-OL depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and alkyne groups. These functional groups participate in various transformations, leading to the formation of new bonds and products.

Molecular Targets and Pathways: In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Key Observations :

- Chain Length Effects: The hexyloxy group in the target compound increases molecular weight and hydrophobicity compared to methoxy () or ethyl-dioxane () analogs. This may reduce aqueous solubility but improve compatibility with nonpolar solvents.

- Functional Group Diversity : The terminal alkyne in all analogs enables click chemistry (e.g., Huisgen cycloaddition), but the hexyloxy group’s steric bulk may slow reaction kinetics compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.